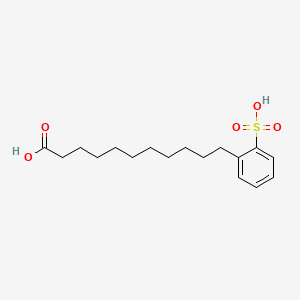
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with a suitable amine to form the benzylamine intermediate. This intermediate is then reacted with 2-chloro-2-methyl-3-(phenylsulfanyl)butanoic acid under appropriate conditions to yield the desired amide. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
科学研究应用
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The phenylsulfanyl group can undergo oxidation, generating reactive intermediates that can interact with cellular components. The amide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide: Similar structure but with a propanamide backbone.
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)pentanamide: Similar structure but with a pentanamide backbone.
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)butanamide is unique due to its specific combination of functional groups and its butanamide backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
83375-49-9 |
|---|---|
分子式 |
C18H20ClNOS |
分子量 |
333.9 g/mol |
IUPAC 名称 |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNOS/c1-14(22-16-11-7-4-8-12-16)18(2,19)17(21)20-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,21) |
InChI 键 |
SUGXPBTTXMNGMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C(=O)NCC1=CC=CC=C1)Cl)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


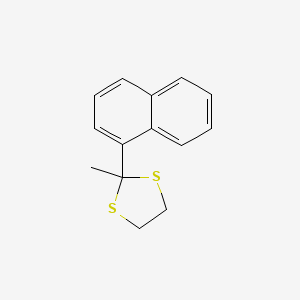
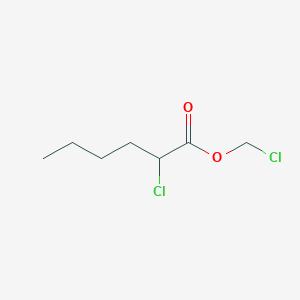
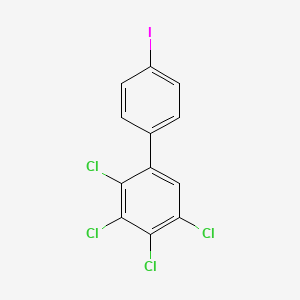

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
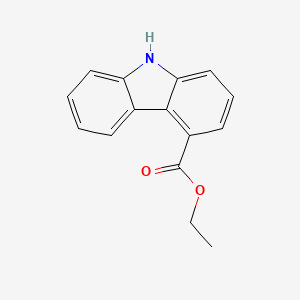
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
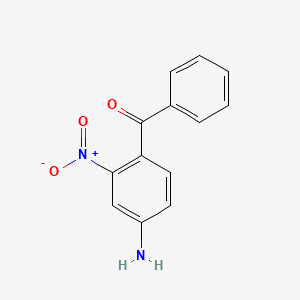
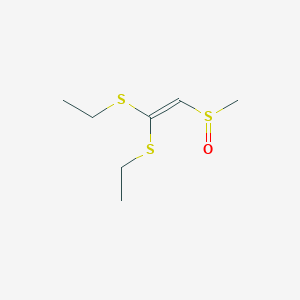
![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)
